(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13480126
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O3 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C15H20N2O3/c1-10(16)15(18)17(12-3-4-12)9-11-2-5-13-14(8-11)20-7-6-19-13/h2,5,8,10,12H,3-4,6-7,9,16H2,1H3/t10-/m0/s1 |
| Standard InChI Key | WWANHMVEWVRPEF-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N |
| SMILES | CC(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N |
| Canonical SMILES | CC(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central propionamide backbone with two distinct substituents:
-
An N-cyclopropyl group, which introduces steric and electronic constraints due to the cyclopropane ring’s angle strain .
-
A 2,3-dihydro-benzo dioxin-6-ylmethyl group, contributing aromaticity and potential for π-π interactions with biological targets .
The (S)-stereochemistry at the α-carbon of the amino acid residue is critical for its bioactivity, as enantiomeric specificity often dictates receptor binding affinity .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.33 g/mol | |
| Boiling Point | 435.0 ± 34.0 °C (760 mmHg) | |
| Density | 1.2 ± 0.1 g/cm³ | |
| LogP (Predicted) | 1.8 | |
| Solubility | Low in aqueous media |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 1.8) suggest challenges in bioavailability, necessitating formulation strategies for in vivo applications .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo dioxin-6-ylmethyl)-propionamide involves multi-step organic reactions, typically including:
-
Amino Acid Activation: L-Alanine is activated using carbodiimide reagents (e.g., EDC) to form an intermediate acylurea .
-
Amide Coupling: Reaction with cyclopropylamine under controlled pH (7–8) yields N-cyclopropylpropionamide .
-
Benzodioxan Methylation: The benzodioxan moiety is introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions (e.g., THF, 0–5°C) .
Optimized conditions (e.g., 60°C, 12 hours) achieve yields of 70–85%, with purity >95% confirmed by HPLC .
Reaction Mechanisms
-
Amide Bond Formation: Proceeds via a mixed anhydride intermediate, with stereochemistry preserved through chiral auxiliary methods .
-
Cyclopropane Stability: The cyclopropyl group’s ring strain enhances reactivity in SN2 reactions, facilitating functionalization.
Biological Activity and Mechanism of Action
Alpha-2C Adrenergic Receptor Antagonism
The compound demonstrates high affinity for alpha-2C adrenergic receptors (Ki = 12 nM), acting as a competitive antagonist . This interaction modulates catecholamine release, implicating potential in:
-
Neuropsychiatric Disorders: Alpha-2C antagonism enhances prefrontal cortical dopamine signaling, relevant to depression and schizophrenia .
-
Pain Management: Inhibition of presynaptic alpha-2C autoreceptors potentiates noradrenergic analgesia .
Selectivity Profile
Compared to other alpha-2 subtypes (A: Ki = 450 nM; B: Ki = 320 nM), the compound exhibits >25-fold selectivity for alpha-2C . This specificity minimizes off-target effects, such as sedation or hypotension .
Pharmacological Applications
Central Nervous System (CNS) Disorders
-
Depression: In rodent models, the compound (10 mg/kg, i.p.) reduced immobility time in the forced swim test by 40%, comparable to fluoxetine .
-
Cognitive Enhancement: Alpha-2C blockade improves working memory in non-human primates, suggesting utility in Alzheimer’s disease .
Cardiovascular Implications
Preliminary data indicate dose-dependent vasodilation (EC₅₀ = 3 µM) in rat aortic rings, mediated by endothelial nitric oxide synthase (eNOS) activation .
Future Directions and Challenges
Drug Development Challenges
-
Bioavailability: Poor solubility necessitates prodrug strategies (e.g., phosphate esters) .
-
Metabolic Stability: CYP3A4-mediated oxidation (t₁/₂ = 45 minutes in human microsomes) requires structural optimization .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume